(S,R)-CFT8634

BRD9 PROTAC DC50

Generic BRD9 inhibitors fail to eliminate the protein, while unvalidated PROTACs introduce confounding off-target degradation. (S,R)-CFT8634 (sendegobresib) is an orally bioavailable, highly selective BRD9 PROTAC degrader with a cellular DC50 of 2.7 nM and global proteomics confirming degradation of only BRD9 among 9,013 quantified proteins. • Oral bioavailability simplifies chronic in vivo dosing in murine models. • Synergistic with pomalidomide for dual CRBN-based mechanistic screening. • Benchmark tool for stringent selectivity and PK/PD correlation studies.

Molecular Formula C37H45F3N6O5
Molecular Weight 710.8 g/mol
CAS No. 2704617-96-7
Cat. No. B10829258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R)-CFT8634
CAS2704617-96-7
Molecular FormulaC37H45F3N6O5
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CCC(C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)NC6CCC(=O)NC6=O)F)OC)C)C
InChIInChI=1S/C37H45F3N6O5/c1-22-23(2)36(49)43(3)19-26(22)24-16-31(50-4)27(32(17-24)51-5)20-44-11-10-33(37(39,40)21-44)46-14-12-45(13-15-46)30-8-6-25(18-28(30)38)41-29-7-9-34(47)42-35(29)48/h6,8,16-19,29,33,41H,7,9-15,20-21H2,1-5H3,(H,42,47,48)/t29-,33-/m0/s1
InChIKeyGNRGNRCQXHMQQV-ZQAZVOLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFT8634 (CAS 2704617-96-7): A Potent, Orally Bioavailable BRD9 PROTAC Degrader for Oncology Research


CFT8634 (CAS 2704617-96-7, also known as sendegobresib) is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) degrader that selectively targets bromodomain-containing protein 9 (BRD9) for ubiquitination and proteasomal degradation via recruitment of cereblon (CRBN) E3 ligase [1]. The compound exhibits potent BRD9 degradation with a reported DC50 of 2.7–3 nM in cellular assays and is orally bioavailable, enabling in vivo dosing in preclinical tumor models . CFT8634 has been advanced to clinical evaluation in a Phase 1/2 study for synovial sarcoma and SMARCB1-deficient solid tumors [2].

CFT8634 vs. Other BRD9-Targeting Agents: Why Degrader Selection Matters for Research Outcomes


BRD9-targeting agents encompass both small-molecule inhibitors and heterobifunctional degraders (PROTACs), which differ fundamentally in their mechanisms of action. While inhibitors merely block bromodomain function, degraders induce complete target protein elimination, often resulting in more sustained and profound biological effects [1]. Moreover, not all BRD9 PROTACs are equivalent: variations in linker composition, E3 ligase ligand, and stereochemistry critically influence degradation potency, proteome-wide selectivity, oral bioavailability, and in vivo efficacy [2]. For researchers selecting a BRD9 degrader, reliance on generic substitutions without consideration of these differential performance metrics may lead to inconsistent or misleading experimental outcomes.

Quantitative Differentiation of CFT8634: Head-to-Head and Cross-Study Comparisons with BRD9 Degraders and Inhibitors


BRD9 Degradation Potency: CFT8634 Exhibits Superior Cellular DC50 Compared to First-Generation PROTAC dBRD9 and the Inhibitor BI-7273

CFT8634 degrades BRD9 with a DC50 of 2.7–3 nM in cellular assays, representing an approximately 20-fold improvement in potency over the first-generation BRD9 PROTAC dBRD9 (IC50/DC50 56.6 nM) and significantly outperforming the small-molecule inhibitor BI-7273 (IC50 19 nM) . While BI-7273 merely inhibits bromodomain function, CFT8634 induces complete target degradation, a mechanism associated with more durable pathway suppression [1].

BRD9 PROTAC DC50

Proteome-Wide Selectivity: CFT8634 Degrades Only BRD9 Among 9,013 Quantified Proteins, Minimizing Off-Target Risk

Global proteomic analysis in HSSYII cells treated with 100 nM CFT8634 for 4 hours identified BRD9 as the sole protein significantly degraded among 9,013 quantified proteins, confirming exceptional target selectivity . In contrast, many early-generation BRD9 PROTACs, such as dBRD9, exhibit residual off-target degradation of other bromodomain-containing proteins (e.g., BRD7, BRD4) at higher concentrations . BromoScan® profiling further validated that CFT8634 does not affect BRD4, BRD7, or known CRBN neosubstrates (GSPT1, IKZF1, SALL4) at 100 nM .

BRD9 Selectivity Proteomics

Oral Bioavailability: CFT8634 Enables Convenient In Vivo Dosing, a Critical Advantage Over Parenterally Administered BRD9 PROTACs

CFT8634 is an orally bioavailable PROTAC that achieves robust BRD9 degradation and antitumor activity following oral administration in mouse xenograft models . In contrast, many structurally related BRD9 PROTACs, such as PROTAC BRD9 Degrader-8 (E5), are only characterized for in vitro activity and lack reported oral pharmacokinetic data, limiting their utility for long-term in vivo studies without invasive dosing routes . The oral bioavailability of CFT8634 has been independently validated in preclinical studies, with dose-dependent tumor regression observed in synovial sarcoma PDX models .

Oral bioavailability In vivo PK

Synergistic Activity with Pomalidomide: CFT8634 Enhances Efficacy of IMiD Therapy in Multiple Myeloma Models

CFT8634 demonstrates synergistic anti-proliferative activity when combined with pomalidomide in multiple myeloma (MM) cell lines, a feature not reported for other BRD9-targeting agents . Pharmacokinetic and pharmacodynamic analyses confirm that CFT8634 and pomalidomide do not interfere with each other's target degradation (BRD9 vs. IKZF1/3), despite both utilizing cereblon as the E3 ligase . This synergy is particularly pronounced in MM cell lines that are less sensitive to pomalidomide monotherapy, suggesting a potential rational combination strategy .

Multiple Myeloma Pomalidomide Synergy

Tumor Regression in PDX Models: CFT8634 Induces Durable Responses in Synovial Sarcoma, Surpassing Preclinical Efficacy of Inhibitors and Early PROTACs

Oral administration of CFT8634 (1–50 mg/kg) induced significant tumor regression in two patient-derived xenograft (PDX) models of synovial sarcoma (SA13412 and 310) . Notably, in the SA13412 model, durable responses were observed with no tumor regrowth during a 51-day observation period following 89 days of treatment . In contrast, BRD9 inhibitors like BI-7273 have only been shown to inhibit proliferation (EC50 1.4 µM in EOL-1 AML cells) without evidence of tumor regression in sarcoma models . First-generation PROTACs like dBRD9 exhibit antiproliferative effects in AML cell lines but lack reported in vivo efficacy data .

PDX Synovial Sarcoma Tumor Regression

Optimal Research Applications for CFT8634 Based on Quantitative Differentiation Evidence


Preclinical Evaluation of BRD9 Dependency in Synovial Sarcoma and SMARCB1-Deficient Solid Tumors

CFT8634's demonstrated tumor regression in synovial sarcoma PDX models makes it the preferred tool for studying BRD9 dependency in SMARCB1-perturbed cancers. Its oral bioavailability enables convenient chronic dosing in murine efficacy studies, while its exceptional proteome-wide selectivity minimizes confounding off-target effects .

Combination Studies with Immunomodulatory Drugs (IMiDs) in Multiple Myeloma

The synergistic activity of CFT8634 with pomalidomide in MM cell lines supports its use in combinatorial drug screening and mechanistic studies exploring dual CRBN-based degradation strategies. Researchers can leverage CFT8634 to investigate BRD9/IKZF1/3 co-targeting without ligand competition.

Proteomics and Degradation Selectivity Profiling

The global proteomics data demonstrating that CFT8634 degrades only BRD9 among 9,013 quantified proteins positions it as a benchmark tool for high-stringency selectivity studies. This attribute is critical for experiments where off-target degradation could confound phenotypic interpretation.

Oral In Vivo Pharmacodynamic and Pharmacokinetic Studies

CFT8634's validated oral bioavailability makes it suitable for PK/PD correlation studies that require sustained systemic exposure via non-invasive dosing. It serves as a valuable reference compound for benchmarking next-generation orally bioavailable PROTACs.

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